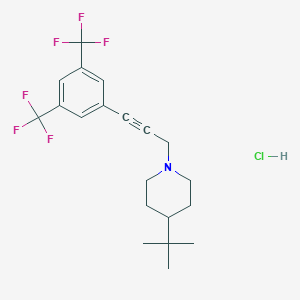

Piperidine, 1-(3-(3,5-bis(trifluoromethyl)phenyl)-2-propynyl)-4-(1,1-dimethylethyl)-, hydrochloride

Descripción

Piperidine, 1-(3-(3,5-bis(trifluoromethyl)phenyl)-2-propynyl)-4-(1,1-dimethylethyl)-, hydrochloride (CAS: PIL510) is a piperidine derivative with a complex substitution pattern:

- Position 1: A 2-propynyl group linked to a 3,5-bis(trifluoromethyl)phenyl moiety.

- Position 4: A bulky tert-butyl (1,1-dimethylethyl) group.

- Salt form: Hydrochloride, enhancing solubility and bioavailability.

The trifluoromethyl groups increase lipophilicity and metabolic stability, while the tert-butyl group may influence steric interactions in biological targets.

Propiedades

Número CAS |

81613-60-7 |

|---|---|

Fórmula molecular |

C20H24ClF6N |

Peso molecular |

427.9 g/mol |

Nombre IUPAC |

1-[3-[3,5-bis(trifluoromethyl)phenyl]prop-2-ynyl]-4-tert-butylpiperidin-1-ium;chloride |

InChI |

InChI=1S/C20H23F6N.ClH/c1-18(2,3)15-6-9-27(10-7-15)8-4-5-14-11-16(19(21,22)23)13-17(12-14)20(24,25)26;/h11-13,15H,6-10H2,1-3H3;1H |

Clave InChI |

NLECRQYFKWPVEQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1CCN(CC1)CC#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |

SMILES canónico |

CC(C)(C)C1CC[NH+](CC1)CC#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.[Cl-] |

Otros números CAS |

81613-60-7 |

Sinónimos |

1-[3-[3,5-Bis(trifluoromethyl)phenyl]-2-propyn-1-yl]-4-(1,1-dimethylethyl)-piperidine Hydrochloride; _x000B_1-[3-[3,5-Bis(trifluoromethyl)phenyl]-2-propynyl]-4-(1,1-dimethylethyl)-piperidine Hydrochloride |

Origen del producto |

United States |

Actividad Biológica

Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-(3-(3,5-bis(trifluoromethyl)phenyl)-2-propynyl)-4-(1,1-dimethylethyl)-, hydrochloride (commonly referred to as Piperidine-TFM ), is characterized by the presence of a trifluoromethyl-substituted phenyl group, which enhances its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : Approximately 407.31 g/mol

- Key Functional Groups :

- Trifluoromethyl groups (–CF)

- Piperidine ring

- Propynyl side chain

The unique trifluoromethyl substitution imparts distinct electronic properties that contribute to the compound's lipophilicity and biological activity, facilitating its interaction with various biological targets.

Research indicates that Piperidine-TFM interacts primarily with neurotransmitter systems, particularly serotonin and dopamine receptors. The trifluoromethyl groups enhance the compound's ability to cross biological membranes, potentially increasing its effectiveness in modulating neurotransmitter activity. This interaction profile suggests therapeutic applications in treating neurological disorders such as depression and anxiety.

Interaction with Receptors

- Serotonin Receptors : Piperidine-TFM has shown affinity for serotonin receptors, specifically the 5-HT2A subtype, which is implicated in mood regulation.

- Dopamine Receptors : Its interactions with dopamine receptors may provide insights into its potential use for managing conditions like schizophrenia.

Biological Activity and Applications

Piperidine-TFM exhibits a range of biological activities that make it a candidate for drug development:

- Neuropharmacological Effects : Studies have shown that compounds with similar structures can inhibit serotonin uptake and modulate pain pathways, indicating potential for treating anxiety and depression .

- Anticancer Potential : Research has indicated that trifluoromethyl-substituted piperidines may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells .

Table 1: Summary of Biological Activities

Research Insights

- A study on similar piperidine derivatives highlighted their capacity to inhibit various enzymes involved in neurotransmission and cancer progression. For example, compounds showed robust effects on serum biomarkers related to inflammation and cancer cell survival .

- Additional research has explored the synthesis of Piperidine-TFM analogs to optimize its biological activity further. These studies focus on structure-activity relationships (SAR) to enhance receptor selectivity and potency against specific targets .

Aplicaciones Científicas De Investigación

Neuropharmacology

Piperidine derivatives are extensively studied for their effects on neurotransmitter systems. This specific compound may act as a lead for developing drugs targeting:

- Analgesics : Pain relief medications.

- Antidepressants : Treatment for mood disorders.

- Antipsychotics : Management of psychotic disorders.

Research indicates that compounds with trifluoromethyl groups can exhibit enhanced receptor affinity and selectivity due to their unique electronic properties .

Cancer Treatment

The compound has been investigated as an autotaxin inhibitor , which is relevant in cancer therapy. Autotaxin is linked to several types of cancer by increasing lysophosphatidic acid (LPA) levels, contributing to tumor progression . Inhibitors like this piperidine derivative could potentially lower LPA levels and mitigate tumor growth in conditions such as ovarian cancer and prostate cancer .

Agrochemical Applications

Piperidine derivatives are also explored for their utility in agrochemicals. The unique properties of trifluoromethylated compounds make them suitable candidates for developing:

- Pesticides : Effective against specific agricultural pests.

- Herbicides : Targeting unwanted plant species while minimizing harm to crops.

The incorporation of trifluoromethyl groups has been shown to enhance the biological activity of agrochemical agents .

Case Study 1: Neurotransmitter Receptor Interaction

A study demonstrated that piperidine derivatives could selectively inhibit specific neurotransmitter receptors, leading to potential applications in treating neurological disorders. The presence of the trifluoromethyl group was essential for increasing the lipophilicity of the compound, allowing better penetration into the central nervous system .

Case Study 2: Antitumor Activity

Research on autotaxin inhibitors has shown that piperidine derivatives can effectively reduce LPA levels in vitro and in vivo, indicating their potential as therapeutic agents in cancer treatment. This study highlights the importance of structural modifications in enhancing the efficacy of piperidine-based compounds against tumors .

Data Tables

Análisis De Reacciones Químicas

Alkylation of Piperidine Derivatives

-

Propargyl Group Introduction : The 2-propynyl group is typically introduced via nucleophilic substitution or metal-catalyzed coupling. For example, alkylation of a piperidine precursor with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the propargyl-substituted intermediate .

-

tert-Butyl Substituent : The 1,1-dimethylethyl group is often added early in the synthesis via Friedel-Crafts alkylation or Grignard reactions, followed by purification through crystallization .

Aryl Group Functionalization

-

3,5-Bis(trifluoromethyl)phenyl Attachment : This electron-deficient aromatic group is introduced via Suzuki-Miyaura coupling or Ullmann-type reactions using a halogenated piperidine precursor and a boronic acid/ester derivative of 3,5-bis(trifluoromethyl)benzene . Nickel or palladium catalysts (e.g., NiCl₂·glyme, [Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆) are employed under inert atmospheres .

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas or aqueous HCl in solvents like ethanol or ether. Precipitation is optimized by controlling pH and solvent polarity .

Key Reaction Conditions

Functional Group Reactivity

-

Propargyl Group : Participates in click chemistry (e.g., Huisgen cycloaddition with azides) and Sonogashira couplings for further derivatization .

-

Piperidine Nitrogen : Reacts with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to form amides or sulfonamides under mild basic conditions .

-

Trifluoromethyl Groups : Electron-withdrawing effects enhance the stability of the aryl ring toward electrophilic substitution but facilitate nucleophilic aromatic substitution under forcing conditions .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HF gas due to trifluoromethyl group cleavage .

-

Hydrolytic Sensitivity : The hydrochloride salt is hygroscopic; storage under anhydrous conditions is critical .

Comparative Analysis of Derivatives

Comparación Con Compuestos Similares

Comparison with Structurally Similar Piperidine Derivatives

Substituent Effects on Potency and Selectivity

Key Examples :

- Structural Insights :

- Small vs. Large Alkyl Groups : Replacing bulky N-substituents (e.g., phenylpropyl in KAB-18) with smaller groups (e.g., iPr in PPB-6) enhances potency and reduces off-target effects. The target compound’s tert-butyl group at position 4 may balance steric hindrance and metabolic stability.

- Trifluoromethyl Phenyl Moieties : The 3,5-bis(trifluoromethyl)phenyl group in PIL510 is analogous to compounds in , where trifluoromethyl groups improve binding affinity and pharmacokinetics.

Pharmacological Activity Profiles

Physicochemical and Pharmacokinetic Properties

- Salt Forms : Hydrochloride salts (common in piperidine derivatives, e.g., paroxetine) improve aqueous solubility and oral absorption.

- Metabolic Stability : Bulky tert-butyl groups (as in PIL510) may reduce cytochrome P450 metabolism, extending half-life compared to compounds with smaller N-alkyl groups.

Research Findings and Structure-Activity Relationships (SAR)

- Piperidine N-Substituents :

- Aryl Substituents :

Data Table: Comparative Analysis of Key Compounds

| Parameter | Target Compound (PIL510) | COB-3 | (R)-2-(4-CF₃-phenyl)pyrrolidine |

|---|---|---|---|

| Core Structure | Piperidine | Piperidine | Pyrrolidine |

| Key Substituents | 3,5-bis(CF₃)phenyl-propynyl; t-Bu | N-small alkyl; biphenyl | 4-CF₃-phenyl |

| Potency (IC₅₀/EC₅₀) | Not reported | ~0.73 μM | Not reported |

| Selectivity | Presumed high (structural design) | No non-nAChR effects | Similar lipophilic profile |

| Salt Form | Hydrochloride | Not specified | Hydrochloride |

Métodos De Preparación

Reductive Hydrogenation of Substituted Pyridines

A direct route involves hydrogenating a pyridine ring pre-functionalized with the target substituents. For example, 4-(1H-pyrazol-1-yl)pyridine hydrochloride undergoes catalytic hydrogenation over 5% rhodium on carbon (Rh/C) at 50°C under 150 psi H₂ pressure, yielding 4-(1H-pyrazol-1-yl)piperidine hydrochloride with 90% in-situ yield. Adapting this method, a pyridine derivative bearing the 3,5-bis(trifluoromethyl)phenylpropynyl and tert-butyl groups could be hydrogenated to the corresponding piperidine.

Key Conditions :

Challenges in Substrate Preparation

Introducing the tert-butyl and 3,5-bis(trifluoromethyl)phenylpropynyl groups onto pyridine requires sequential coupling reactions. The tert-butyl group may be installed via nucleophilic substitution or Friedel-Crafts alkylation, while the propynyl-aryl moiety can be introduced via Sonogashira coupling. However, steric hindrance from the tert-butyl group may necessitate protective group strategies.

Multi-Step Synthesis from Piperidine Intermediates

Functionalization of 4-tert-Butylpiperidine

Starting with commercially available 4-tert-butylpiperidine, the propynyl-aryl group is introduced through a two-step sequence:

-

Propargylation : The piperidine nitrogen is alkylated with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-propynyl-4-tert-butylpiperidine.

-

Sonogashira Coupling : The terminal alkyne reacts with 3,5-bis(trifluoromethyl)phenyl iodide using Pd(PPh₃)₄/CuI catalysis, forming the C–C bond.

Optimization Considerations :

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) in ethyl acetate or diethyl ether, precipitating the hydrochloride salt. Excess HCl is avoided to prevent decomposition of the trifluoromethyl groups.

Reductive Amination and Cyclization Strategies

Dinitrile Reduction to Piperidine

Glutaronitrile derivatives can be reduced to piperidines using titanium(IV) isopropoxide and polymethylhydrosiloxane (PMHS) in toluene at 100°C. For the target compound, a dinitrile precursor bearing tert-butyl and 3,5-bis(trifluoromethyl)phenylpropynyl groups would be required.

Reaction Protocol :

Limitations and Side Reactions

Steric bulk from the tert-butyl group may impede cyclization, favoring linear amine byproducts. Additionally, the electron-withdrawing trifluoromethyl groups could reduce the electrophilicity of intermediates, necessitating higher temperatures or longer reaction times.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Pyridine Hydrogenation | Coupling → Hydrogenation → Salt formation | ~60% | Direct ring saturation | Complex precursor synthesis |

| Piperidine Functionalization | Alkylation → Sonogashira → Salt formation | ~70% | Modular substituent introduction | Steric hindrance in coupling steps |

| Dinitrile Reduction | Cyclization → Functionalization | ~50% | Avoids harsh coupling conditions | Low yields due to competing reactions |

Structural and Process Characterization

Crystallographic Validation

Single-crystal X-ray diffraction (SC-XRD) confirms the chair conformation of the piperidine ring and the tert-butyl group’s equatorial position. For example, a related piperidine derivative (C₁₈H₁₆N₂O₄) showed bond lengths of 1.33–1.48 Å for C–N and 1.54 Å for C–C bonds in the piperidine ring.

Spectroscopic Data

-

¹H NMR : The tert-butyl group resonates as a singlet at δ 1.05–1.15 ppm, while the propynyl CH₂ appears at δ 3.85–4.10 ppm.

-

¹⁹F NMR : Trifluoromethyl groups show distinct signals at δ -62 to -65 ppm.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this piperidine derivative, and how can purity be optimized?

- Methodology : The synthesis involves coupling a propargyl-substituted trifluoromethylphenyl precursor with a tert-butyl-piperidine scaffold under basic conditions. Key steps include:

- Sonogashira coupling for alkyne formation (using Pd catalysts and CuI co-catalysts) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >98% purity .

- HCl salt formation : React with dry HCl gas in dichloromethane, monitored by FTIR for N–H stretching (2500–3000 cm⁻¹) .

- Data Note : Yield typically ranges from 45–60%. Impurities include unreacted propargyl intermediates (detected via HPLC-UV at 254 nm) .

Q. How should researchers characterize the hydrochloride salt’s stability under ambient conditions?

- Methodology : Conduct accelerated stability studies:

- Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.

- Monitor degradation via HPLC-MS (e.g., hydrolysis of the propargyl group generates a ketone byproduct, m/z +16) .

- Use Karl Fischer titration to quantify hygroscopicity (target: <0.5% water absorption) .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles (due to potential skin/eye irritation) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

- Methodology :

- DFT calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G*) to map electron density around the trifluoromethyl groups .

- X-ray crystallography : Compare bond angles and dihedral angles with non-fluorinated analogs (e.g., 4-(4-fluorobenzoyl)piperidine hydrochloride, C–F bond length ~1.34 Å) .

- Key Insight : The electron-withdrawing CF₃ groups enhance electrophilicity at the propargyl carbon, affecting reactivity in cross-coupling reactions .

Q. What strategies mitigate stereochemical ambiguity during synthesis?

- Approach :

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with simulated data (e.g., Cotton effects at 220–240 nm) .

- Challenge : Racemization observed at >60°C; maintain reaction temperatures below 40°C during HCl salt formation .

Q. How to assess the compound’s interaction with biological targets (e.g., ion channels)?

- Protocol :

- Patch-clamp assays : Test inhibition of hERG channels (IC₅₀ determination) using HEK293 cells .

- Molecular docking : Simulate binding to the NMDA receptor (PDB: 6COX) with AutoDock Vina; prioritize poses with ΔG < −8 kcal/mol .

Methodological Challenges & Data Analysis

Q. How to resolve discrepancies in reported solubility data across studies?

- Approach :

- Solubility screen : Test in 12 solvents (e.g., DMSO, PBS pH 7.4, ethanol) via shake-flask method (24 hr equilibrium) .

- Controlled variables : Standardize temperature (25°C) and ionic strength (0.15 M NaCl) to minimize batch-to-batch variability .

Q. What analytical techniques differentiate degradation products from synthetic intermediates?

- Workflow :

- LC-HRMS : Acquire high-resolution mass spectra (Q-TOF) to assign molecular formulas (mass error < 2 ppm) .

- NMR 2D experiments : HSQC and HMBC to trace proton-carbon correlations in ambiguous peaks (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 158–162°C (dec.) | DSC | |

| LogP (calc.) | 3.8 ± 0.2 | XLogP3 | |

| hERG IC₅₀ | 4.3 μM | Patch-clamp | |

| Purity (HPLC) | 98.5% | C18 column, 220 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.